molecular formula C27H26N4O3S B3311069 4-phenoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946239-77-6

4-phenoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3311069
CAS No.: 946239-77-6
M. Wt: 486.6 g/mol
InChI Key: JAUWTWSBXAMRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidine ring and a phenoxybenzene sulfonamide moiety.

Properties

IUPAC Name

4-phenoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c32-35(33,25-15-13-24(14-16-25)34-23-7-3-1-4-8-23)30-22-11-9-21(10-12-22)26-17-18-27(29-28-26)31-19-5-2-6-20-31/h1,3-4,7-18,30H,2,5-6,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUWTWSBXAMRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, which is then functionalized with piperidinyl and phenyl groups. The final step involves the sulfonation of the phenyl ring to introduce the sulfonamide group. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various sulfonating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to 4-phenoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can inhibit tumor growth through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For instance, a study demonstrated that related compounds effectively inhibited the activity of protein kinases associated with cancer cell survival pathways .

Antimicrobial Properties

Sulfonamides are historically known for their antibacterial activity. Recent investigations into the structure of this compound suggest potential use against resistant bacterial strains. In vitro studies have shown that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Neuropharmacological Applications

The piperidine moiety in the compound is associated with neuroactive properties. Preliminary studies suggest that derivatives may exhibit activity as neuroprotective agents or cognitive enhancers. For example, compounds with similar structural features have been evaluated for their ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of sulfonamide derivatives, including this compound. The researchers synthesized a series of analogs and tested their cytotoxicity against various cancer cell lines. Results indicated that certain modifications to the piperidinyl group enhanced potency against breast cancer cells, leading to a significant reduction in cell viability at micromolar concentrations .

Case Study 2: Antimicrobial Activity

In another study aimed at combating antibiotic resistance, researchers synthesized and tested several sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated effective inhibition of MRSA growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-phenoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The following table summarizes critical parameters of the target compound and its analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Key Features References
Target: 4-Phenoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide Not provided Estimated ~450-470 Phenoxy, piperidine-pyridazine Estimated ~4.5 Phenoxy group enhances hydrophobicity; piperidine improves basicity/solubility.
G620-0459: 2,4-Difluoro analog C21H20F2N4O2S 430.47 2,4-Difluoro, piperidine-pyridazine 4.4383 Fluorine substituents increase electronegativity and metabolic stability.
G620-0599: Morpholine/butoxy analog C24H28N4O4S 484.57 Butoxy, morpholine-pyridazine Not provided Butoxy extends lipophilicity; morpholine reduces basicity vs. piperidine.
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) C27H25F3N4O3 534.52 Trifluoromethyl, piperazine-carbonyl Not provided Trifluoromethyl enhances potency in enzyme inhibition; piperazine adds rigidity.

Structural and Functional Analysis

Core Modifications
  • Pyridazine Ring Substitutions: The target compound’s piperidine substitution (vs. Phenoxy vs. Fluoro/Butoxy: The phenoxy group in the target compound offers greater steric bulk compared to G620-0459’s 2,4-difluoro substituents. This may enhance binding to hydrophobic pockets in target proteins but reduce metabolic stability compared to fluorine’s electronegative effects .
Sulfonamide Variations
  • The sulfonamide group in all compounds is critical for hydrogen bonding with biological targets (e.g., carbonic anhydrase, kinases). Modifications to the adjacent aromatic ring (e.g., phenoxy, butoxy, or fluorine) alter electron density and steric hindrance, impacting binding affinity .
Physicochemical Properties
  • logP Trends: The target compound’s estimated logP (~4.5) is higher than G620-0459 (4.4383), reflecting the phenoxy group’s hydrophobicity. G620-0599’s butoxy substituent likely further increases logP, though data are unavailable .
  • Solubility : Piperidine’s basicity may improve aqueous solubility over morpholine (G620-0599), which has a lower pKa due to its oxygen atom .

Biological Activity

4-phenoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with significant biological activity. This sulfonamide derivative features a unique combination of structural elements, including a phenoxy group, a piperidine moiety, and a pyridazine ring, which contribute to its pharmacological properties. This article delves into the biological activity of the compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to various physiological effects. Research indicates that sulfonamide derivatives can influence calcium channels and other ion transport mechanisms, affecting cardiovascular functions and potentially offering therapeutic benefits in conditions like hypertension and heart failure .

Therapeutic Applications

This compound has been investigated for its potential applications in several therapeutic areas:

  • Cardiovascular Health : Studies have shown that similar sulfonamide compounds can modulate perfusion pressure and coronary resistance, suggesting a potential role in managing cardiovascular disorders .
  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The structural characteristics of this compound may enhance its efficacy against specific bacterial strains .
  • Antioxidant Properties : Recent studies have explored the antioxidant capacity of benzene sulfonamide derivatives, indicating that they may protect against oxidative stress-related damage in cells .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Cardiovascular EffectsDemonstrated modulation of perfusion pressure in isolated rat heart models.
Antioxidant CapacityShowed significant protection against oxidative stress in cellular models.
Antimicrobial ActivityEffective against specific bacterial strains; further studies needed for broader applications.

Experimental Evidence

In one study focusing on the cardiovascular effects of benzene sulfonamides, researchers utilized isolated rat heart models to evaluate changes in perfusion pressure under various conditions. The results indicated that compounds similar to this compound effectively decreased perfusion pressure over time compared to controls, suggesting a potential mechanism for therapeutic action through calcium channel inhibition .

Pharmacokinetic Parameters

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting how the compound behaves within biological systems. Computational models have been employed to assess these properties, revealing insights into permeability and potential interactions with biological membranes .

Safety Considerations

While the compound shows promising biological activity, safety assessments are vital. Toxicological studies should be conducted to evaluate any adverse effects associated with its use. Current literature suggests that many sulfonamide derivatives exhibit low toxicity profiles; however, specific evaluations for this compound are necessary to confirm its safety .

Q & A

Q. Purity Optimization :

  • Chromatographic purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals .
  • Analytical validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks) .

How can structural ambiguities in sulfonamide derivatives be resolved using spectroscopic techniques?

Basic Research Question
Critical spectroscopic methods include:

  • ¹H/¹³C NMR : Assign peaks to confirm sulfonamide (-SO₂NH-) connectivity and piperidine ring conformation. For example, the sulfonamide proton appears as a singlet near δ 7.5–8.0 ppm, while piperidine protons show multiplet signals at δ 1.5–3.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₂₄H₂₆N₆O₃S requires m/z 487.1821) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

What experimental design considerations are critical for assessing the biological activity of this compound?

Advanced Research Question

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase inhibitors) based on structural analogs .
  • Dose-response assays : Use logarithmic concentration ranges (1 nM–100 μM) to determine IC₅₀ values .
  • Control experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
  • Cell-based assays : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) using MTT assays, ensuring <10% DMSO in media to avoid solvent interference .

How can contradictory data on enzyme inhibition potency across studies be reconciled?

Advanced Research Question
Contradictions often arise from:

  • Assay variability : Differences in buffer pH (e.g., carbonic anhydrase assays at pH 7.4 vs. 6.8 alter ionization states) .
  • Enzyme isoforms : Test specificity against isoforms (e.g., CA-II vs. CA-IX) using isoform-selective assays .
  • Compound stability : Pre-incubate the compound in assay buffer (37°C, 1 hr) to rule out degradation artifacts .
  • Data normalization : Use Z-factor scoring to ensure assay robustness and minimize false positives .

What computational strategies predict binding modes and affinity of this compound with target proteins?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with carbonic anhydrase, focusing on sulfonamide-Zn²+ coordination and piperidine hydrophobic contacts .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and residue flexibility .
  • Free-energy calculations : Apply MM-GBSA to estimate ΔG binding, comparing with experimental IC₅₀ values for validation .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Intermediate stability : Optimize storage conditions (e.g., -20°C under argon for pyridazine intermediates) to prevent hydrolysis .
  • Catalyst efficiency : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to maximize yield in coupling steps .
  • Solvent recovery : Implement distillation systems for DMF or THF reuse to reduce costs .

How does the introduction of the piperidine-pyridazine moiety influence pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : Calculate logP (e.g., using ChemDraw) to predict enhanced membrane permeability (piperidine contributes ~0.5 logP units) .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to assess CYP450-mediated oxidation of the piperidine ring .
  • Solubility : Use shake-flask method (PBS pH 7.4) to measure aqueous solubility; modify with co-solvents (e.g., PEG 400) if <10 μM .

What strategies validate the selectivity of this compound against off-target receptors?

Advanced Research Question

  • Broad-panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Crystallography : Resolve co-crystal structures with unintended targets (e.g., EGFR) to identify critical binding residues .
  • SAR analysis : Modify the phenoxy group (e.g., introduce electron-withdrawing substituents) to reduce off-target affinity .

How can degradation products be identified and mitigated during formulation studies?

Advanced Research Question

  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .
  • LC-MS/MS analysis : Identify degradants (e.g., sulfonic acid from sulfonamide hydrolysis) using Q-TOF instruments .
  • Stabilization : Add antioxidants (e.g., BHT) or use lyophilization for long-term storage .

What are the best practices for reconciling computational predictions with experimental bioactivity data?

Advanced Research Question

  • Consensus scoring : Combine docking scores (Glide, AutoDock) with machine learning models (e.g., Random Forest) to improve prediction accuracy .
  • Experimental triage : Prioritize compounds with computed IC₅₀ < 1 μM and ligand efficiency > 0.3 kcal/mol/atom .
  • False-positive filters : Exclude compounds with pan-assay interference (e.g., redox cyclers, aggregators) via detergent-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-phenoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.